Dichloroisoproterenol, (R)-
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Overview
Description
Dichloroisoproterenol, ®-, also known as Dichloroisoprenaline, was the first beta blocker ever developed. It is a non-selective beta-adrenergic receptor antagonist, meaning it can block both beta-1 and beta-2 adrenergic receptors. This compound has low potency and acts as a partial agonist/antagonist at these receptors .
Preparation Methods
The synthesis of Dichloroisoproterenol, ®-, involves several steps. One common method includes the enantioselective organocatalysed epoxidation of terminal alkenes followed by aminolysis reaction of epoxides with isopropylamine under mild reaction conditions . Another method involves the acetylcyanation of prochiral aldehydes catalyzed by a combination of a titanium-based Lewis acid catalyst and a biocatalyst . Industrial production methods often focus on optimizing yield and enantioselectivity, ensuring the production of the desired ®-enantiomer.
Chemical Reactions Analysis
Dichloroisoproterenol, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can convert the ketone or aldehyde back to an alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Dichloroisoproterenol, ®-, has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying beta-adrenergic receptor antagonists and their interactions.
Biology: Researchers use it to understand the physiological effects of beta-blockers on different biological systems.
Medicine: Although it has low clinical utility, it paved the way for the development of more potent beta-blockers like propranolol.
Industry: It is used in the synthesis of other beta-blockers and related compounds.
Mechanism of Action
Dichloroisoproterenol, ®-, exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine. This inhibition prevents the activation of adenylate cyclase, reducing the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This leads to decreased heart rate, reduced force of contraction, and vasodilation .
Comparison with Similar Compounds
Dichloroisoproterenol, ®-, is unique among beta-blockers due to its low potency and partial agonist/antagonist activity. Similar compounds include:
Pronethalol: A beta-blocker developed from Dichloroisoproterenol but withdrawn due to carcinogenicity.
Propranolol: The first clinically successful beta-blocker, developed from further modifications of Dichloroisoproterenol.
Nifenalol: Another beta-blocker synthesized using similar methods
Dichloroisoproterenol, ®-, remains a significant compound in the history of beta-blockers, providing valuable insights into the development of more effective and safer therapeutic agents.
Properties
CAS No. |
20879-16-7 |
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Molecular Formula |
C11H15Cl2NO |
Molecular Weight |
248.15 g/mol |
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3/t11-/m0/s1 |
InChI Key |
VKMGSWIFEHZQRS-NSHDSACASA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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